Akt inhibitor VIII

Descripción general

Descripción

El inhibidor de Akt VIII es un inhibidor alostérico permeable a las células de la cinasa Akt, que incluye Akt1, Akt2 y Akt3. Es conocido por su selectividad y potencia, lo que lo convierte en una herramienta valiosa en la investigación científica, particularmente en los campos de la oncología y los trastornos metabólicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El inhibidor de Akt VIII se sintetiza a través de una serie de reacciones químicas que involucran derivados de quinoxalina. La ruta sintética generalmente implica la formación del núcleo de quinoxalina, seguida de funcionalización para introducir sustituyentes específicos que mejoran su actividad inhibitoria. Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial del inhibidor de Akt VIII sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, a menudo involucrando sistemas automatizados y estrictas medidas de control de calidad para asegurar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Mechanism of Inhibition

Akt inhibitor VIII functions as a covalent-allosteric inhibitor , binding irreversibly to Akt kinases. Its primary mode involves stabilizing the inactive PH-in conformation of Akt, which prevents activation by upstream kinases like PDK1 . Key interactions include:

-

Covalent modification : The inhibitor forms a covalent bond with Cys296 in the kinase domain, locking Akt in an inactive state .

-

Allosteric stabilization : It binds at the interdomain region between the pleckstrin homology (PH) and kinase domains, disrupting conformational changes required for activation .

Structural Basis of Inhibition

Crystallographic studies reveal that this compound induces a rigid body rotation between the PH and kinase domains, maintaining Akt in an inactive conformation . This structural constraint prevents phosphorylation of the activation loop by PDK1, a critical step in Akt activation .

Impact on Downstream Signaling

This compound disrupts Akt-mediated phosphorylation cascades:

-

Inhibition of Akt phosphorylation : It reduces IGF-1-induced Akt phosphorylation in a concentration-dependent manner .

-

Blockade of downstream targets : Suppresses phosphorylation of PRAS40 in PC12 cells and inhibits cyclin D1/CDK2 pathways in MCF-7 cells .

Effect on Protein Stability and Ubiquitination

This compound alters Akt’s conformation, affecting its interaction with cellular machinery:

-

Inhibition of ubiquitination : Pretreatment with this compound nearly abolishes SC66-induced Akt ubiquitination, suggesting a conformation-dependent mechanism .

-

Enhanced apoptosis : Induces cleavage of caspase-9, caspase-7, and PARP in cancer cells, linking structural inhibition to pro-apoptotic signaling .

IC₅₀ Values for Akt Isoforms

| Akt Isoform | IC₅₀ | Source |

|---|---|---|

| Akt1 | 58 nM | |

| Akt2 | 210 nM | |

| Akt3 | 2.12 μM |

In Vitro Effects

| Cell Line/Model | Effect | Concentration | Duration |

|---|---|---|---|

| MCF-7 (breast) | Induces G0/G1 arrest, apoptosis | 10–100 μM | 24–72 h |

| PC12 | Inhibits PRAS40 phosphorylation | Not specified | – |

In Vivo Activity

| Mouse Model | Dose | Tumor Inhibition | Source |

|---|---|---|---|

| BALB/c nude mice | 15 mg/kg i.p. | 32% | |

| BALB/c nude mice | 30 mg/kg i.p. | 54% |

Kinase Assay and Selectivity

This compound exhibits isoform-selective inhibition :

-

Kinase screen : Inhibits Akt1 and Akt2 with IC₅₀ values of 305 nM and 2,086 nM, respectively, in IPKA assays .

-

Cellular assays : Suppresses Akt1/2 phosphorylation in mouse lung tissue at 50 mg/kg .

Metabolic and Functional Consequences

Aplicaciones Científicas De Investigación

Akt Inhibitor VIII is a cell-permeable and reversible quinoxaline compound that selectively inhibits Akt1/Akt2 activity . It has shown promise in various scientific research applications, particularly in cancer research and immunotherapy.

Scientific Research Applications

Cancer Research: this compound has demonstrated potential in overcoming resistance to chemotherapeutics in tumor cells . Studies have shown that it can block basal and stimulated phosphorylation/activation of Akt1/Akt2 both in cultured cells in vitro and in mice in vivo .

- Lung Adenocarcinoma: Research indicates that the sequential administration of pemetrexed followed by icotinib/erlotinib exerts a synergistic effect on HCC827 and H1975 lung adenocarcinoma cell lines .

*Gossypol, a polyphenolic compound, has shown an antiproliferative effect on the AGS (human gastric adenocarcinoma) cell line, suggesting its potential as a chemotherapeutic and chemopreventive agent for gastric cancer . - Combination Therapies: this compound has been used to enhance the sensitization of esophageal adenocarcinoma (EAC) cells to cisplatin when combined with siIGFBP2 inhibitors .

Immunotherapy: Akt inhibition during CAR T-cell manufacturing has been shown to generate a large number of early memory T-cells with enhanced antitumor efficacy .

- CAR T-cell Functionality: Inhibition of AKT signaling during the manufacture of FMC63 CD19CAR products can generate large numbers of early memory T-cells with enhanced antitumor efficacy . this compound outperformed other compounds in enhancing cell therapy memory phenotypes and CD8+ T cell polyfunctionality .

- AUTO1 CAR-T cells: AUTO1 products manufactured with this compound showed enhanced expansion, cytotoxicity, and polyfunctionality in vitro, accompanied by superior antitumor activity in vivo . This includes the ability to enhance in vitro/in vivo functionality in T-cells from patients who have previously suffered from CD19+ relapse on trial .

Alzheimer's Disease: Pretreatment with this compound and rapamycin has been shown to inhibit Akt .

- ALLCAR19 Clinical Study: Retrospective evaluation of ALLCAR19 patient trial products to assess whether this compound could have positively impacted product phenotype and function in patients who experienced CD19+ relapse .

- MNNG-induced Gastric Carcinogenesis: In vivo and in vitro studies evaluated the chemopreventive effects of gossypol on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric carcinogenesis and on human gastric adenocarcinoma (AGS) cell line .

- Lung Adenocarcinoma Cell Lines: Human lung adenocarcinoma cell line PC-9 had an exon 19 deletion mutation in EGFR gene; Followed by treatment of icotinib, the proliferation of PC-9 cells were all inhibited significantly, especially in 48 and 72 h (P<0.01) in all concentrations .

Mecanismo De Acción

El inhibidor de Akt VIII ejerce sus efectos uniéndose al dominio de homología de pleckstrina de Akt, previniendo su activación y posterior fosforilación. Esta inhibición interrumpe la vía de señalización de la fosfoinositido 3-cinasa (PI3K) / Akt, que es crucial para la supervivencia celular, el crecimiento y el metabolismo. La selectividad del compuesto para Akt1, Akt2 y Akt3 permite la inhibición dirigida de estas cinasas, proporcionando información valiosa sobre sus roles en varios procesos biológicos .

Comparación Con Compuestos Similares

Compuestos similares

Capivasertib (AZD5363): Un inhibidor competitivo de ATP de Akt.

MK-2206: Un inhibidor alostérico de Akt.

GSK690693: Un inhibidor competitivo de ATP de Akt

Singularidad del inhibidor de Akt VIII

El inhibidor de Akt VIII es único debido a su mecanismo de inhibición alostérica, que proporciona alta selectividad y potencia. A diferencia de los inhibidores competitivos de ATP, se une a un sitio distinto en Akt, previniendo su activación sin competir con ATP. Este mecanismo único permite una inhibición más efectiva de la actividad de Akt, lo que lo convierte en una herramienta valiosa en la investigación .

Actividad Biológica

Akt Inhibitor VIII (also known as AKT1/2 inhibitor VIII) is a potent and selective inhibitor of the Akt signaling pathway, which plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on T-cell functionality and cancer therapy, and relevant research findings.

Akt is a serine/threonine kinase that is central to the phosphoinositide 3-kinase (PI3K) signaling pathway. It regulates multiple downstream targets involved in cell growth and survival. This compound specifically inhibits Akt1 and Akt2 with IC₅₀ values of approximately 58 nM and 210 nM, respectively, while showing minimal activity against other kinases . This selectivity allows for targeted therapeutic strategies in cancer treatment and immunotherapy.

1. T-Cell Functionality Enhancement

Research indicates that this compound enhances the expansion and cytotoxicity of T-cells in immunotherapeutic contexts. For instance, a study demonstrated that T-cells cultured with this compound exhibited enriched memory T-cell populations (Tscm and Tcm) and improved antitumor activity against B-cell acute lymphoblastic leukemia (B-ALL) in vivo . The compound was shown to:

- Induce Th1/Th17 skewing.

- Increase polyfunctionality in T-cells.

- Support enhanced expansion through a unique metabolic profile.

These findings suggest that Akt inhibition during T-cell manufacturing could optimize CAR T-cell therapies by enhancing their fitness and persistence post-infusion.

2. Cancer Treatment Efficacy

This compound has been evaluated for its potential in treating various hematological malignancies. Studies have shown that it can enhance the efficacy of chemotherapeutic agents by overcoming resistance mechanisms mediated by Akt signaling . For example:

- In vitro studies demonstrated that combining Akt inhibition with chemotherapy sensitizes cancer cells to treatment.

- In vivo studies indicated improved antitumor immunity in models treated with this compound, highlighting its role in augmenting CD8+ T-cell responses .

Comparative Efficacy

The following table summarizes the biological activity of this compound compared to other inhibitors:

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Study on B-ALL Patients : In the ALLCAR19 clinical trial, patients receiving CAR T-cells manufactured with this compound showed improved outcomes compared to those treated with standard protocols. The enhanced phenotype and function of T-cells were attributed to the inhibition of Akt signaling during manufacturing .

- Combination Therapy : A patient cohort treated with a combination of chemotherapy and this compound showed significant reductions in tumor burden, suggesting that targeting the PI3K-Akt pathway can enhance therapeutic responses when used alongside traditional treatments .

Propiedades

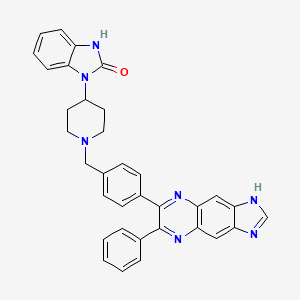

IUPAC Name |

3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCQHVUQEFDRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436572 | |

| Record name | Akt inhibitor VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612847-09-3 | |

| Record name | Akt-I-1,2 compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612847093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Akt inhibitor VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-6730 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX4CPQ6V6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.